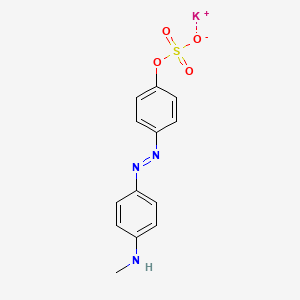![molecular formula C24H24Cl2 B14465563 1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] CAS No. 66205-06-9](/img/structure/B14465563.png)
1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] is an organic compound that features a complex structure with multiple benzene rings and chloromethyl groups
Preparation Methods
The synthesis of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-phenylenedi(ethane-2,1-diyl) with chloromethyl benzene under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.
Chemical Reactions Analysis
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene rings can participate in coupling reactions, forming larger aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzene rings can participate in π-π interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar compounds to 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] include:
1,1’-[1,2-Ethanediyl]bis[2,3,4,5,6-pentabromo-]benzene:
1,3-Diacetylbenzene: Used in organic synthesis and as an intermediate in chemical reactions.
1,3-Diphenylpropane: Used in the synthesis of various organic compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene].
Properties
CAS No. |
66205-06-9 |
|---|---|
Molecular Formula |
C24H24Cl2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1,3-bis[2-[3-(chloromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H24Cl2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-16H,10-13,17-18H2 |
InChI Key |
MVWRWPHAZJDRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCC2=CC(=CC=C2)CCl)CCC3=CC(=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


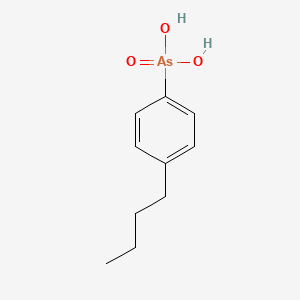



![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)
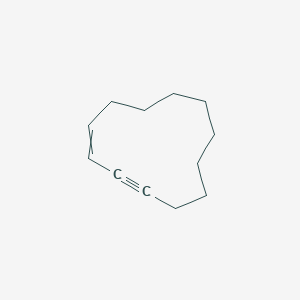
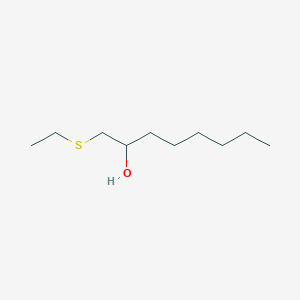
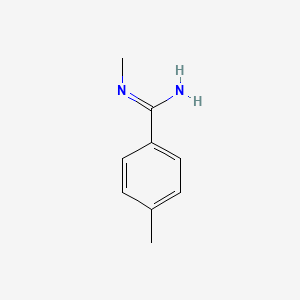

![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)

![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
